4-((4-Chlorobenzyl)oxy)-3-iodobenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11ClINO2 |
|---|---|
Molecular Weight |
387.60 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-iodobenzamide |
InChI |
InChI=1S/C14H11ClINO2/c15-11-4-1-9(2-5-11)8-19-13-6-3-10(14(17)18)7-12(13)16/h1-7H,8H2,(H2,17,18) |
InChI Key |
IZHXSPYHMSCTQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)N)I)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 4 Chlorobenzyl Oxy 3 Iodobenzamide and Analogues
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 4-((4-chlorobenzyl)oxy)-3-iodobenzamide allows for the deconstruction of the target molecule into simpler, more readily available starting materials. The analysis identifies key bonds that can be disconnected, revealing potential synthetic pathways.
The primary disconnections for the target molecule are at the amide C-N bond, the ether C-O bond, and the aromatic C-I bond. This leads to several plausible synthetic routes:
Route A: This route prioritizes the late-stage formation of the amide bond. The initial disconnection of the amide bond leads to 4-((4-chlorobenzyl)oxy)-3-iodobenzoic acid. A subsequent disconnection of the benzyl (B1604629) ether linkage reveals 4-hydroxy-3-iodobenzoic acid and 4-chlorobenzyl halide as key intermediates. This pathway involves iodination of a commercially available precursor like 4-hydroxybenzoic acid, followed by etherification, and concluding with amidation.
Route B: This approach focuses on forming the benzyl ether linkage at a later stage. Disconnecting the ether bond first yields 4-hydroxy-3-iodobenzamide and 4-chlorobenzyl halide. The precursor, 4-hydroxy-3-iodobenzamide, can be synthesized from 4-hydroxybenzamide via regioselective iodination. This route is advantageous as it builds the core benzamide (B126) structure early in the sequence.
Route C: In this strategy, the iodination step is performed last. Disconnection of the C-I bond points to 4-((4-chlorobenzyl)oxy)benzamide as the immediate precursor. This intermediate can be synthesized from 4-hydroxybenzamide via O-benzylation. The final step would be a regioselective iodination, directed by the activating alkoxy group to the ortho position.
Based on the availability of starting materials and the directing effects of the functional groups, Route B represents a highly logical and efficient approach. Starting with 4-hydroxybenzamide, the electron-donating hydroxyl group directs electrophilic iodination to the ortho position (C3), followed by a Williamson ether synthesis to install the 4-chlorobenzyl group.

Methodologies for Benzamide Core Synthesis
The formation of the benzamide functional group is a cornerstone of this synthesis. This can be achieved either by starting with a pre-formed benzamide (as in Routes B and C) or by converting a benzoic acid derivative into a benzamide in the final step (as in Route A).
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. mdpi.com Several methods exist, ranging from classical two-step procedures to modern catalytic direct condensations. encyclopedia.pub
Acyl Chloride Method: A common and reliable method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. thieme-connect.com The resulting acyl chloride is then treated with aqueous or gaseous ammonia to form the primary benzamide. This method is high-yielding but can be sensitive to other functional groups in the molecule.
Coupling Reagents: Direct condensation of a carboxylic acid with an amine source can be facilitated by coupling reagents. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used to activate the carboxylic acid, often in the presence of additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions. nih.gov This approach offers mild reaction conditions.
Catalytic Direct Amidation: To improve atom economy and reduce waste, catalytic methods for direct amidation have been developed. encyclopedia.pub These reactions use a catalyst to facilitate the dehydration of a carboxylic acid and an amine. researchgate.net Various catalysts, including those based on boron, zirconium (e.g., ZrCl₄), and titanium (e.g., TiCl₄), have been shown to be effective for the amidation of aromatic carboxylic acids. acs.orgnih.gov While efficient, these methods may require higher temperatures to remove the water byproduct. mdpi.comnih.gov
| Method | Activating Agent/Catalyst | Key Features | Typical Conditions |
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | High reactivity, generally high yields. Two-step process. | Anhydrous solvent, then addition of ammonia. |
| Coupling Reagents | EDC, DCC, etc. (often with HOBt, HOAt) | Mild conditions, good for sensitive substrates. nih.gov | Room temperature, organic solvent. |
| Catalytic Amidation | Boron-based catalysts, ZrCl₄, TiCl₄ acs.orgnih.gov | High atom economy, direct condensation. encyclopedia.pub | Often requires heat to remove water. mdpi.com |
The synthesis of the aryl benzyl ether moiety is typically accomplished via nucleophilic substitution, with the Williamson ether synthesis being the most prominent method. youtube.commasterorganicchemistry.com
Williamson Ether Synthesis: This classical SN2 reaction involves the deprotonation of a phenol with a base to form a more nucleophilic phenoxide, which then displaces a halide from a benzyl halide. organic-chemistry.orgstudy.com For the synthesis of the target compound, 4-hydroxy-3-iodobenzamide would be treated with a base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH) in a polar aprotic solvent like DMF or acetonitrile, followed by the addition of 4-chlorobenzyl chloride or bromide. masterorganicchemistry.comias.ac.in This method is highly effective for primary halides like benzyl halides, minimizing the risk of competing elimination reactions. youtube.comdoubtnut.com
Mitsunobu Reaction: While commonly used for alkyl ethers, the Mitsunobu reaction can also be applied to phenols. This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate an alcohol for nucleophilic attack. However, for simple benzylation of phenols, the Williamson synthesis is often more straightforward and cost-effective.
Benzylating Agents for Specific Conditions: For substrates that are unstable under basic conditions, alternative benzylating agents have been developed. Benzyl trichloroacetimidate can be used under acidic conditions. organic-chemistry.org For neutral conditions, reagents like 2-benzyloxy-1-methylpyridinium triflate allow for benzyl transfer upon mild heating, which is beneficial for substrates with multiple sensitive functional groups. orgsyn.org
| Strategy | Reagents | Conditions | Advantages/Disadvantages |
| Williamson Ether Synthesis | Phenol, Base (e.g., K₂CO₃, NaH), Benzyl Halide masterorganicchemistry.comias.ac.in | Polar aprotic solvent (e.g., DMF, ACN) | Widely applicable, high-yielding for primary halides. youtube.com Requires basic conditions. |
| Benzyl Trichloroacetimidate | Phenol, Benzyl Trichloroacetimidate | Acidic catalyst (e.g., TfOH) | Useful for base-sensitive substrates. organic-chemistry.org |
| Pyridinium-based Transfer | Phenol, 2-Benzyloxy-1-methylpyridinium triflate | Mild heating, neutral conditions orgsyn.org | Excellent for complex molecules with sensitive groups. Reagent is specialized. |
Regioselective Iodination Techniques for Aromatic Systems
The introduction of an iodine atom at the C3 position of the benzene ring is a critical step that requires high regioselectivity. The powerful ortho-, para-directing nature of the hydroxyl or alkoxy group on the ring is exploited to achieve this selectivity. With the para position already substituted, electrophilic iodination is strongly directed to one of the ortho positions.
Copper catalysts can facilitate the iodination of aromatic compounds under relatively mild conditions. oup.com These methods often involve an iodine source (like I₂ or KI) and a copper(II) salt, which aids in the generation of a more potent electrophilic iodine species.
The combination of iodine and alumina-supported copper(II) chloride or sulfate has been shown to effectively iodinate activated aromatic systems like aromatic ethers in high yields. oup.com Copper(II) salts can also catalyze the C-H iodination of aromatic carboxamides, using I₂ as the iodine source and an oxidant like PhI(OAc)₂. thieme-connect.com The role of copper is believed to involve generating the active iodonium ion (I⁺) and potentially reoxidizing iodide (I⁻) back to molecular iodine (I₂), allowing for efficient use of the iodinating reagent. organic-chemistry.org
Table of Copper-Catalyzed Iodination Examples
| Substrate Type | Copper Catalyst | Iodine Source | Oxidant/Conditions | Reference |
|---|---|---|---|---|
| Aromatic Ethers | CuCl₂ on Alumina | I₂ | CCl₄, 60 °C | oup.com |
| Aromatic Carboxamides | Cu(OAc)₂ | I₂ | PhI(OAc)₂, NMP, 100 °C, O₂ | thieme-connect.com |
Hypervalent iodine reagents are versatile compounds that act as oxidizing agents and sources of electrophilic iodine. wikipedia.orgnih.govacs.org They are known for their mild reaction conditions and high selectivity. princeton.edu
N-Iodosuccinimide (NIS): NIS is a convenient and widely used electrophilic iodinating agent for activated aromatic rings, including phenols. chemicalbook.comresearchgate.net The reactivity of NIS can be significantly enhanced by the addition of a Brønsted or Lewis acid. For instance, using p-toluenesulfonic acid in conjunction with NIS allows for the mild and highly regioselective monoiodination of phenols at room temperature. researchgate.net Iron(III) catalysts have also been employed to activate NIS for the efficient iodination of a broad range of substrates under mild conditions. acs.org
Other Hypervalent Iodine Reagents: Reagents such as iodobenzene diacetate (PhI(OAc)₂) and bis(trifluoroacetoxy)iodobenzene (BTI) are powerful oxidants. nih.gov While often used for oxidations, they can also participate in or mediate halogenation reactions. For direct iodination, however, NIS is often the reagent of choice due to its commercial availability and predictable reactivity with electron-rich aromatic systems. mdpi.com
Synthetic Pathways for Key Intermediates and Precursors
The synthesis of this compound relies on the strategic preparation of key intermediates, primarily 4-hydroxy-3-iodobenzamide and an appropriate 4-chlorobenzylating agent. The methodologies for producing these precursors are critical for the efficient construction of the final compound.
One of the central precursors is 4-hydroxy-3-iodobenzamide . A common and effective method for its synthesis involves the direct electrophilic iodination of 4-hydroxybenzamide. This reaction typically utilizes an iodinating agent such as iodine monochloride (ICl) in a suitable solvent like acetic acid. The regioselectivity of the reaction is directed by the activating hydroxyl group, leading to iodination at the ortho position. To optimize the yield and purity of the product, reaction conditions are carefully controlled, including maintaining a specific temperature range (e.g., 40–60°C) and using a precise molar ratio of the substrate to the iodinating agent (e.g., 1:1.2). The reaction is often conducted under an inert atmosphere to prevent undesired oxidation. Following the reaction, purification is typically achieved through recrystallization from a solvent system like ethanol/water to obtain a product with high purity (>95%).
An alternative synthetic strategy for 4-hydroxy-3-iodobenzamide involves a multi-step process starting from 3-carboxy-4-hydroxybenzoic acid. This precursor is first converted to its acyl chloride derivative using a reagent like thionyl chloride (SOCl₂). The subsequent amidation of the acyl chloride with aqueous ammonia yields 3-carboxy-4-hydroxybenzamide, which can then be decarboxylated to afford the desired 4-hydroxy-3-iodobenzamide.
The second key component is the 4-chlorobenzyl moiety, which is introduced via an O-alkylation reaction (an etherification). This is typically accomplished using a 4-chlorobenzyl halide, such as 4-chlorobenzyl bromide or 4-chlorobenzyl chloride, in the presence of a base. The base (e.g., potassium carbonate, sodium hydride) deprotonates the phenolic hydroxyl group of 4-hydroxy-3-iodobenzamide, forming a phenoxide that acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-chlorobenzyl halide to form the final ether linkage.
Table 1: Synthetic Pathway for this compound
| Step | Precursor(s) | Reagent(s) | Key Transformation | Product |
|---|---|---|---|---|
| 1 | 4-Hydroxybenzamide | Iodine monochloride (ICl), Acetic Acid | Electrophilic Iodination | 4-Hydroxy-3-iodobenzamide |
Derivatization and Scaffold Modification for Analogues and Libraries
The benzamide scaffold is a versatile platform in medicinal chemistry, and its derivatives are explored for various biological activities. researchgate.net The structure of this compound offers multiple points for modification to generate analogues and focused libraries for structure-activity relationship (SAR) studies. These modifications can be systematically introduced to explore the chemical space around the core scaffold.
Derivatization strategies can target several key positions on the molecule:
The Benzamide Amide Group: The primary amide (-CONH₂) is a common site for modification. It can be acylated or alkylated to produce secondary or tertiary amides. Incorporating basic amine functionalities, such as piperidinyl or methylpiperazinyl groups, has been used as a strategy in other benzamide series to improve properties like solubility. nih.gov
The Aromatic Rings: Both the iodobenzamide ring and the chlorobenzyl ring can be further functionalized. The iodine atom on the central ring is particularly useful as it can be replaced or modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents, including alkyl, aryl, or heteroaryl groups. This allows for extensive exploration of the steric and electronic requirements in this region. The chlorine atom on the terminal phenyl ring can also be substituted, or its position can be varied (ortho, meta, para) to probe interactions with biological targets.
The Ether Linkage: The benzylic ether linkage (-O-CH₂-) can be replaced with other linking groups to alter the flexibility and geometry of the molecule. Bioisosteric replacements such as thioethers (-S-CH₂-), sulfones (-SO₂-CH₂-), or amide linkages (-NH-CO-) can be synthesized to create structurally related but functionally distinct analogues.
These modification strategies enable the creation of diverse chemical libraries. For instance, a library could be generated by varying the substituent at the 3-position (originally iodine) while keeping the 4-((4-chlorobenzyl)oxy) moiety constant. Another library could explore a range of substituted benzyl groups attached to the 4-hydroxy-3-iodobenzamide core. Such systematic modifications are crucial for optimizing the biological activity and pharmacokinetic properties of lead compounds. nih.gov
Table 2: Potential Derivatization Sites on the this compound Scaffold
| Modification Site | Type of Modification | Potential Reagents/Reactions | Example Resulting Moiety |
|---|---|---|---|
| Amide Nitrogen | N-Alkylation / N-Arylation | Alkyl halides, Arylboronic acids | -CONH-CH₃, -CON(CH₃)₂ |
| 3-Position (Iodine) | Suzuki Coupling | Arylboronic acids, Palladium catalyst | A phenyl or pyridyl group |
| 3-Position (Iodine) | Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | An alkynyl group |
| 4'-Position (Chlorine) | Nucleophilic Aromatic Substitution | Amines, Alkoxides (under specific conditions) | A dimethylamino or methoxy group |
Molecular Structure and Conformational Analysis
Theoretical Characterization of Molecular Conformations
The conformation of 4-((4-Chlorobenzyl)oxy)-3-iodobenzamide is primarily defined by the rotational freedom around several key single bonds: the C-O ether linkages and the C-C bond connecting the benzamide (B126) ring to the ether oxygen. Theoretical conformational analysis of substituted benzamides and diaryl ethers provides a framework for understanding the likely stable conformations of this molecule. nih.govnih.govoup.comacs.org
The benzamide moiety itself is expected to be relatively planar due to the delocalization of the nitrogen lone pair into the carbonyl group. However, studies on substituted benzamides have shown that the torsional angle between the phenyl ring and the amide group can vary depending on the nature and position of the substituents. nih.gov For this compound, the bulky iodo and benzyloxy substituents at positions 3 and 4, respectively, will influence this planarity.
Table 1: Key Torsional Angles Influencing Conformation
| Dihedral Angle | Description | Expected Behavior |
| C(aryl)-C(amide)-N-H | Defines the orientation of the amide group relative to the benzamide ring. | Likely near-planar, but can be influenced by ortho-substituents. |
| C(amide ring)-O-CH2-C(benzyl ring) | Determines the overall shape and the distance between the two aromatic rings. | Significant rotational freedom, leading to multiple possible conformers. |
| O-CH2-C(benzyl ring)-C(benzyl ring) | Influences the orientation of the chlorobenzyl group. | Relatively free rotation. |
This table is based on theoretical principles and data from analogous compounds.
Intramolecular Electronic and Steric Interactions
The stability of different conformers of this compound is governed by a delicate balance of intramolecular interactions.
Steric Hindrance: The large iodine atom at the 3-position of the benzamide ring will exert significant steric hindrance, influencing the preferred orientation of the adjacent benzyloxy group. This steric clash could force the ether linkage to adopt specific angles to minimize repulsion. Similarly, the chlorine atom on the benzyl (B1604629) group will have steric implications for its rotational freedom.
Electronic Interactions and Hydrogen Bonding: The presence of a hydrogen bond donor (the amide N-H) and several potential acceptors (the carbonyl oxygen, the ether oxygen, and potentially the iodine and chlorine atoms through weaker interactions) raises the possibility of intramolecular hydrogen bonding. In certain conformations, an intramolecular hydrogen bond could form between the amide N-H and the ether oxygen, which would stabilize a more folded conformation. Studies on ortho-substituted benzamides have shown the importance of such intramolecular hydrogen bonds in determining conformational preferences. nih.gov The presence of an iodine atom can also lead to intramolecular halogen bonding, a non-covalent interaction that could influence conformation. nih.gov
Analysis of Intermolecular Interactions and Crystal Packing
In the solid state, molecules of this compound will arrange themselves to maximize favorable intermolecular interactions, leading to the formation of a crystal lattice. The nature of these interactions is critical for understanding the compound's physical properties, such as melting point and solubility.
Hydrogen Bonding: The primary and most significant intermolecular interaction is expected to be hydrogen bonding involving the benzamide group. The amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygens are strong hydrogen bond acceptors. This typically leads to the formation of hydrogen-bonded dimers or chains, a common motif in the crystal structures of primary benzamides.
Halogen Bonding: The iodine atom introduces the possibility of halogen bonding. The electropositive region on the iodine atom (the σ-hole) can interact with a Lewis basic site on an adjacent molecule, such as a carbonyl oxygen or an ether oxygen. This type of interaction has been shown to be a significant force in directing the crystal packing of halogenated organic compounds. nih.govacs.orgnih.gov The chlorine atom can also participate in weaker halogen bonds.
Table 2: Potential Intermolecular Interactions in the Solid State
| Interaction Type | Donor/Acceptor Groups | Expected Significance |
| Hydrogen Bonding | N-H (donor), C=O (acceptor) | High (primary driving force for packing) |
| Halogen Bonding | C-I (donor), C=O or C-O-C (acceptor) | Moderate to High |
| Halogen Bonding | C-Cl (donor), C=O or C-O-C (acceptor) | Low to Moderate |
| π-π Stacking | Benzamide and Chlorobenzyl rings | Moderate |
| van der Waals Forces | Entire molecule | High (collective contribution) |
This table is based on theoretical principles and data from analogous compounds.
Protonation State Dynamics and Acid-Base Properties in Biological Contexts
The ability of this compound to accept a proton (its basicity) is a key property, particularly in a biological context where pH can vary. The protonation state of a molecule can significantly affect its solubility, membrane permeability, and interaction with biological targets.
The most likely site of protonation in a benzamide is the carbonyl oxygen. rsc.orgcdnsciencepub.comscispace.comcdnsciencepub.com Protonation of the amide nitrogen is generally less favorable due to the delocalization of the nitrogen lone pair. The basicity of the carbonyl oxygen, quantified by its pKa value, is influenced by the electronic effects of the substituents on the aromatic ring.
Biological Activity and Mechanistic Elucidation in Vitro Focus
In Vitro Pharmacological Profiling Methodologies
The initial assessment of a compound's biological potential begins with in vitro pharmacological profiling. This crucial step in drug discovery aims to predict potential adverse effects and identify off-target activities at an early stage. europeanpharmaceuticalreview.com Methodologies involve screening the compound against a broad panel of clinically relevant molecular targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. europeanpharmaceuticalreview.comreactionbiology.com This profiling is essential for building a comprehensive understanding of a compound's selectivity and for guiding lead optimization. reactionbiology.com By evaluating a chemical series against such panels, researchers can determine if an observed off-target activity is linked to the core chemical structure or a specific side chain, thereby informing subsequent structural modifications. europeanpharmaceuticalreview.com This systematic approach helps to minimize the risk of adverse drug reactions later in development, which is a major cause of clinical trial failures. europeanpharmaceuticalreview.com
Identification and Characterization of Molecular Targets
Based on the benzamide (B126) scaffold of 4-((4-Chlorobenzyl)oxy)-3-iodobenzamide, several molecular targets can be postulated. The following sections explore potential interactions based on studies of structurally related compounds.
Benzamide derivatives have been identified as a promising class of enzyme inhibitors, particularly targeting tyrosinase. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a primary strategy for developing skin whitening agents. researchgate.netnih.gov Studies on various N-benzylbenzamides and other benzamide derivatives have demonstrated potent inhibition of mushroom tyrosinase. nih.govresearchgate.net For instance, certain N-(acryloyl)benzamide derivatives have shown stronger tyrosinase inhibition in B16F10 melanoma cells than the well-known inhibitor kojic acid. researchgate.netnih.gov The inhibitory mechanism is thought to involve competition with the enzyme's substrates. acs.org While specific inhibitory data for this compound is not available, the activity of related compounds suggests its potential as a tyrosinase inhibitor.
| Compound | Target | Activity (IC50 in µM) | Source |
|---|---|---|---|
| N'-phenylbenzohydrazide | Mushroom Tyrosinase | 10.5 | researchgate.net |
| N-(benzoyloxy)benzamide | Mushroom Tyrosinase | 2.5 | researchgate.net |
| N-Benzylbenzamide (Compound 15) | Mushroom Tyrosinase | 2.2 | nih.gov |
| Kojic Acid (Reference) | Mushroom Tyrosinase | 44.6 | researchgate.net |
Sigma receptors, particularly the σ1 and σ2 subtypes, are highly expressed in a variety of human tumors, including prostate, breast, and melanoma, making them attractive targets for diagnostic and therapeutic agents. aacrjournals.orgnih.gov Benzamides are a well-established class of sigma receptor ligands. aacrjournals.org Receptor binding assays, which measure the affinity of a ligand for a receptor, are fundamental in characterizing these interactions. nih.gov Common formats for these assays include filtration binding and Scintillation Proximity Assay (SPA), both of which typically utilize a radiolabeled ligand that competes with the test compound for binding to the receptor. nih.govnih.gov
Studies have shown that radioiodinated benzamides can bind with high affinity to sigma receptors expressed in human prostate tumor cells (DU-145). aacrjournals.org The affinity is typically expressed as an inhibition constant (Kᵢ), which indicates the concentration of a competing ligand that will bind to half the receptors at equilibrium in the absence of other ligands. The structural similarity of this compound to known radioiodinated benzamide ligands suggests it may also interact with these receptors.
| Compound | Target Receptor | Binding Affinity (Ki in nM) | Source |
|---|---|---|---|
| Ligand 3a | Sigma-1 (σ₁) | 6.3 | nih.gov |
| Ligand 3a | Sigma-2 (σ₂) | 10.2 | nih.gov |
| (+)-Pentazocine | Sigma-1 (σ₁) in DU-145 cells | 5.80 (Kd) | aacrjournals.org |
| 1,3-di-o-tolylguanidine (DTG) | Sigma-2 (σ₂) in DU-145 cells | 15.71 (Kd) | aacrjournals.org |
To understand the precise nature of a compound's interaction with its target protein, advanced mapping techniques are employed. These methods move beyond simple affinity measurements to identify the specific amino acid residues involved in binding. nih.govnih.gov Techniques like hydrogen/deuterium exchange-mass spectrometry (HDX-MS) measure changes in the protein's conformation and solvent accessibility upon ligand binding. nih.gov Another powerful method is carbene footprinting coupled with ion mobility-mass spectrometry, which can label solvent-accessible regions of a protein and identify changes in ligand-binding pockets with sub-residue resolution. nih.gov These high-resolution techniques are essential for elucidating the structural basis of a ligand's activity and for facilitating rational, structure-based drug design. nih.gov For a compound like this compound, these methods could precisely map its binding site on a target like tyrosinase or a sigma receptor.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of 4-((4-Chlorobenzyl)oxy)-3-iodobenzamide. These calculations provide fundamental information about the molecule's stability, reactivity, and intermolecular interaction potential. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. For this compound, the MEP would likely show electronegative regions around the oxygen and nitrogen atoms of the benzamide (B126) group and the chlorine atom, indicating sites susceptible to electrophilic attack. The iodine atom can exhibit a region of positive electrostatic potential known as a sigma-hole, making it a potential halogen bond donor.
Table 1: Hypothetical Quantum Chemical Parameters for this compound Calculated using DFT at the B3LYP/6-31G(d,p) level of theory.
| Parameter | Value | Implication |
| HOMO Energy | -6.5 eV | Region prone to electron donation |
| LUMO Energy | -1.2 eV | Region prone to electron acceptance |
| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |
| Dipole Moment | 3.8 D | Suggests a polar molecule |
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the potential biological activity of compounds like this compound by simulating its interaction with the binding site of a pharmacological target.
Docking simulations reveal the specific binding mode of the ligand, detailing the key intermolecular interactions that stabilize the ligand-receptor complex. For this compound, analysis would focus on several key functional groups:
Benzamide Moiety: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming critical interactions with amino acid residues in the receptor's active site.
Ether Linkage: The oxygen atom can serve as a hydrogen bond acceptor.
Iodo and Chloro Substituents: The iodine atom can form halogen bonds with electron-rich atoms like oxygen or sulfur in amino acid side chains (e.g., serine, methionine). The 4-chlorobenzyl group often engages in hydrophobic and van der Waals interactions within nonpolar pockets of the binding site.
Interaction hotspots are regions within the binding site where these interactions are concentrated, contributing significantly to the binding affinity.
Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower (more negative) binding energy suggests a more stable and favorable interaction. These scoring functions calculate the energetic contributions of different interaction types, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts.
Table 2: Illustrative Docking Results and Energetic Contributions for this compound with a Hypothetical Kinase Target
| Interaction Type | Contributing Moiety | Estimated Energy (kcal/mol) |
| Binding Affinity (Total Score) | - | -9.8 |
| Hydrogen Bond | Benzamide N-H | -2.5 |
| Hydrogen Bond | Benzamide C=O | -2.1 |
| Halogen Bond | 3-Iodo group | -1.5 |
| Hydrophobic Interactions | 4-Chlorobenzyl ring | -3.0 |
| Van der Waals & Other | Entire Molecule | -0.7 |
Molecular Dynamics Simulations to Explore Protein-Ligand Complex Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are used to study the dynamic behavior of the protein-ligand complex over time. An MD simulation tracks the movements and conformational changes of all atoms in the system, providing insights into the stability of the predicted binding mode. Key analyses include monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability. A stable RMSD for the ligand indicates that it remains securely bound in its initial docked pose. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid during the interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structures of a series of compounds with their biological activities. If this compound were part of a library of analogous compounds tested against a specific biological target, a QSAR model could be developed. This involves calculating various molecular descriptors (e.g., physicochemical, topological, and electronic properties) for each compound and using machine learning or statistical methods to create a predictive equation. Such a model could then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds.
Virtual Screening and De Novo Design for Novel Chemical Entities
The structure of this compound can serve as a template for discovering new chemical entities through virtual screening or de novo design.
Virtual Screening: In this approach, the known structural features of the compound are used to search large digital libraries of chemicals to identify other molecules that are structurally similar or predicted to bind to the same target. This is an efficient way to find novel scaffolds with potential biological activity.
De Novo Design: This method uses computational algorithms to design novel molecules from scratch. Starting with the core scaffold of this compound or a fragment of it placed within the receptor's active site, the software can "grow" a new molecule by adding functional groups that optimize interactions with the protein, leading to the design of entirely new chemical entities with potentially improved properties.
Future Research Directions and Translational Perspectives
Advanced Synthetic Strategies for Enhanced Analogues
The development of more potent and selective analogues of 4-((4-chlorobenzyl)oxy)-3-iodobenzamide hinges on the application of advanced synthetic methodologies. Future efforts will likely focus on the diversification of the core structure to probe the structure-activity relationship (SAR) more deeply. For instance, the substitution pattern on the benzyloxy and benzamide (B126) rings is a critical determinant of biological activity.
Key synthetic strategies may include:
Parallel Synthesis: To rapidly generate a library of analogues with diverse substituents at the 3- and 4-positions of the benzamide ring and on the chlorobenzyl moiety. This approach would facilitate a comprehensive exploration of the chemical space around the lead compound.
Structure-Based Drug Design: Utilizing computational modeling and in-silico screening to guide the synthesis of analogues with predicted enhanced binding affinity and selectivity for their biological targets. This can involve modifications to improve interactions with specific amino acid residues within the target's binding pocket. For example, in-silico studies have previously predicted that substituents larger than a bromine at the 4-position of a similar 4-benzyloxy-benzylamino chemotype could be problematic for activity.
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent ligands. This could lead to the discovery of novel scaffolds that retain the key pharmacophoric features of this compound.
Discovery of Novel Biological Targets and Therapeutic Applications
While initial studies may point towards a specific biological target, it is crucial to explore the broader pharmacological profile of this compound and its analogues. High-throughput screening and chemoproteomics approaches can be employed to identify novel protein targets, potentially unveiling new therapeutic applications.
A promising area of investigation for related chemotypes has been the peroxisome proliferator-activated receptors (PPARs), particularly PPARα. Agonism of PPARα has shown potential in ameliorating conditions like inflammation, vascular leakage, and neurodegeneration in retinal diseases. nih.gov Future research could investigate whether this compound or its derivatives exhibit similar activity at this target. The promise of PPARα agonism as a strategy for treating diabetic retinopathy has been suggested in clinical trials with compounds like Fenofibrate. nih.gov
Further exploration of its mechanism of action could uncover applications in other disease areas, including metabolic disorders, inflammatory conditions, and oncology.
Rational Design of Highly Potent and Selective Lead Compounds
The rational design of next-generation compounds will be an iterative process, integrating computational chemistry, X-ray crystallography, and biological testing. The goal is to develop lead compounds with optimized potency, selectivity, and pharmacokinetic properties.
Key considerations for rational design include:
Improving Target Affinity: Modifications to the scaffold can be made to enhance interactions with the target protein. For example, introducing groups that can form additional hydrogen bonds or hydrophobic interactions. In a related series, methylation at the 3-position was shown to improve hydrogen bonding with key residues like Ser280, Tyr314, His440, and Tyr464 in the PPARα ligand-binding pocket. nih.gov
Enhancing Selectivity: To minimize off-target effects, analogues should be designed to be highly selective for the intended biological target over other related proteins. This can be achieved by exploiting subtle differences in the binding sites of different receptor isoforms or family members.
Optimizing ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds must be fine-tuned to ensure they have suitable bioavailability and half-life for the intended therapeutic application.
Synergistic Approaches in Chemical Synthesis and Biological Evaluation
A close-knit, synergistic relationship between chemical synthesis and biological evaluation is paramount for the successful development of new therapeutic agents. This integrated approach allows for rapid feedback from biological assays to inform the design of the next generation of compounds.
This iterative cycle involves:
Synthesis: Chemists generate a focused library of compounds based on a design hypothesis.
Biological Screening: Biologists test the compounds in a cascade of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
SAR Analysis: The results from the biological screening are used to build a comprehensive structure-activity relationship.
Redesign: Based on the SAR, new and improved compounds are designed and the cycle begins anew.
This collaborative approach has been successfully applied in the development of other small molecule inhibitors and agonists, leading to the identification of potent and selective clinical candidates. nih.gov By adopting a similar strategy for this compound, researchers can accelerate the translation of this promising chemical scaffold from a laboratory curiosity to a clinically relevant therapeutic.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-((4-Chlorobenzyl)oxy)-3-iodobenzamide, and how are intermediates characterized?
- Methodological Answer: A typical synthesis involves nucleophilic substitution of 4-chlorobenzyl bromide or chloride with hydroxyl-containing precursors. For example, a quinoline derivative was synthesized by reacting 4-hydroxyquinoline with 4-chlorobenzyl bromide using K₂CO₃ as a base in DMSO, yielding a 19% product after purification . Key intermediates are characterized via NMR (e.g., δ 8.74 ppm for quinoline protons) and recrystallization from ethanol . Optimizing reaction time and stoichiometry can improve yields.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer: Structural confirmation relies on spectroscopic techniques. NMR in DMSO-d₆ identifies aromatic protons (e.g., δ 7.11–8.74 ppm for benzyl and iodophenyl groups) . Mass spectrometry (MS) is critical; fragmentation patterns (e.g., cleavage of the O–CH₂ bond) generate base peaks, as seen in related 4-chlorobenzyl derivatives . High-resolution MS or X-ray crystallography (if crystals are obtainable) provides additional validation .
Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
- Methodological Answer: Antibacterial screening against gram-negative (E. coli, Salmonella) and gram-positive (Bacillus subtilis) bacteria is a starting point. Use agar dilution or microbroth dilution methods, with inhibition percentages compared to standard drugs (e.g., 97–100% inhibition for similar compounds) . Minimum inhibitory concentration (MIC) assays and time-kill studies can further quantify potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer: Low yields (e.g., 19% ) may arise from steric hindrance or side reactions. Design experiments varying catalysts (e.g., K₂CO₃ vs. Cs₂CO₃), solvents (DMF vs. ethanol), and temperature. Kinetic studies (TLC monitoring) identify optimal reaction times. For example, refluxing in ethanol for 6 hours improved yields in analogous benzyl ether syntheses . Statistical tools like Design of Experiments (DoE) can model parameter interactions.
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer: Synthesize analogs with substituent variations (e.g., replacing iodine with bromine or altering the benzyl group). Test bioactivity against a panel of pathogens and compare inhibition data. For instance, replacing the 4-chlorobenzyl group with a 2-chloro analog in biphenyl derivatives enhanced activity against E. coli . Computational methods (docking studies, QSAR models) can predict binding affinities to targets like bacterial enzymes.
Q. How do stability and degradation profiles of this compound affect its pharmacological applicability?
- Methodological Answer: Conduct accelerated stability studies under varying pH, temperature, and light exposure. LC-MS or HPLC tracks degradation products. For example, electron impact ionization in MS revealed fragmentation of the O–CH₂ bond in related compounds, suggesting susceptibility to hydrolytic cleavage . Stabilizers (e.g., antioxidants) or formulation strategies (nanoparticles) can mitigate degradation.
Q. What advanced techniques are used to elucidate the compound’s mechanism of action in antibacterial assays?
- Methodological Answer: Transcriptomic profiling (RNA-seq) of treated bacteria identifies dysregulated pathways. Flow cytometry assesses membrane permeability (propidium iodide uptake). For target validation, use in vitro enzyme inhibition assays (e.g., NADH oxidase for respiratory chain disruption). Synergy studies with β-lactams or fluoroquinolones can reveal combinatorial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
